5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-521 involves the construction of the thienopyrimidine scaffold. The process typically starts with the synthesis of thiophene starting materials, followed by the formation of the aminothienopyrimidine core. The reaction conditions often include the use of boronic acids and palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
While specific industrial production methods for OSM-S-521 are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
OSM-S-521 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other compounds in the aminothienopyrimidine series.
Biology: Investigated for its biological activity against malaria parasites.
Medicine: Explored as a potential antimalarial drug.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The exact mechanism of action of OSM-S-521 is not fully understood. it is believed to exert its effects by targeting specific enzymes or proteins in the malaria parasite. The compound may interfere with the parasite’s metabolic pathways, leading to its death. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar biological activity.
TCMDC 132385: A related compound with structural similarities and potential antimalarial activity
Uniqueness of OSM-S-521
OSM-S-521 stands out due to its specific structural features and biological activity. Compared to similar compounds, it has shown promising results in preliminary studies, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C18H20F2N6O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-[2-(3,4-difluorophenyl)ethoxy]-3-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C18H20F2N6O/c1-24-5-7-25(8-6-24)18-23-22-16-11-21-12-17(26(16)18)27-9-4-13-2-3-14(19)15(20)10-13/h2-3,10-12H,4-9H2,1H3 |
InChI Key |
PXDXCQZMCIITIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C3N2C(=CN=C3)OCCC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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